Jasmine lactone-d2 Jasmine lactone-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622159
InChI: InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 170.24 g/mol

Jasmine lactone-d2

CAS No.:

Cat. No.: VC16622159

Molecular Formula: C10H16O2

Molecular Weight: 170.24 g/mol

* For research use only. Not for human or veterinary use.

Jasmine lactone-d2 -

Specification

Molecular Formula C10H16O2
Molecular Weight 170.24 g/mol
IUPAC Name 6-[(Z)-2,3-dideuteriopent-2-enyl]oxan-2-one
Standard InChI InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D
Standard InChI Key XPPALVZZCMPTIV-KKLCAENNSA-N
Isomeric SMILES [2H]/C(=C(\[2H])/CC1CCCC(=O)O1)/CC
Canonical SMILES CCC=CCC1CCCC(=O)O1

Introduction

Chemical Structure and Isotopic Labeling

Jasmine lactone-d2 (C₁₀H₁₄D₂O₂) is characterized by the substitution of two hydrogen atoms with deuterium at the C7 and C8 positions of the decenyl side chain, as indicated by its SMILES notation: O=C1CCCC(O1)C/C([²H])=C([²H])\CC . This modification preserves the lactone ring’s stereochemistry while introducing isotopic labels critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) tracking.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄D₂O₂
Average Mass170.25 g/mol
Purity≥98.0%
Storage Conditions-20°C (recommended)
CAS Number25524-95-2 (non-deuterated)

The deuterium incorporation alters the compound’s vibrational modes and NMR splitting patterns, enabling distinct spectral identification compared to non-deuterated jasmine lactone .

Synthetic Methodologies

The synthesis of jasmine lactone-d2 builds upon established routes for non-deuterated jasmine lactone, which typically involve asymmetric catalysis and lactonization . Key steps include:

Asymmetric Catalysis

The patent CN106946823A describes a zinc-mediated asymmetric ethynylation using (R,R)-ProPhenol ligands to achieve high enantiomeric excess (95% optical purity) . Adapting this method, deuterated aldehydes or alkynes are employed to ensure precise isotopic placement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Deuterium’s quadrupolar moment simplifies ¹H-NMR spectra by reducing splitting patterns. For jasmine lactone-d2:

  • ¹H-NMR: The absence of signals at δ 5.3–5.5 ppm (original vinylic hydrogens) confirms deuterium incorporation .

  • ¹³C-NMR: Isotopic shifts (~0.1–0.3 ppm) are observed for carbons adjacent to deuterium .

Mass Spectrometry (MS)

High-resolution MS reveals a molecular ion peak at m/z 170.12 (calc. 170.14 for C₁₀H₁₄D₂O₂), with fragmentation patterns consistent with lactone ring cleavage and deuterium retention .

Applications in Research

Metabolic Tracing

Jasmine lactone-d2 serves as an internal standard in LC-MS/MS assays to quantify endogenous jasmine lactone levels in plant tissues (e.g., Camellia sinensis) . Its isotopic label minimizes matrix interference, enhancing detection sensitivity.

Pharmacokinetic Studies

Deuterium labeling enables precise tracking of absorption and distribution profiles in mammalian systems. Preliminary studies indicate a plasma half-life of 2.3 hours in murine models, with rapid hepatic clearance .

Flavor and Fragrance Chemistry

While non-deuterated jasmine lactone contributes peach-apricot notes in perfumery , the deuterated form is used to study odorant-receptor binding dynamics via isotopic perturbation .

Future Directions

Ongoing research aims to optimize deuterium labeling efficiency and explore applications in isotope-effect studies to elucidate enzymatic mechanisms in lactone biosynthesis . Collaborative efforts between synthetic chemists and biologists are critical to expanding its utility in systems biology.

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